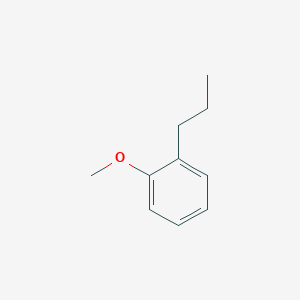

1-Methoxy-2-propylbenzene

Cat. No. B3047249

Key on ui cas rn:

13629-73-7

M. Wt: 150.22 g/mol

InChI Key: RQUBLQRVLBWBLZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08993470B2

Procedure details

In a dry 25 mL Schlenk-tube, which has been flooded with argon, 1-methoxy-2-(prop-1-yl)benzene (146 mg, 1 mmol), complex 23a.(Et2O) (22 mg, 0.02 mmol, 2 mol %) and molecular sieve (1 g, 5 Å, powder) were suspended in 5 mL of toluene. The reaction mixture was stirred for 2 h at room temperature, was filtered over a short silica gel column (2 cm), the filtrate was concentrated and the residue was purified by column chromatography (SiO2, hexane/EtOAc, 20:1). 1,2-bis(2-methoxyphenyl)ethine (115 mg, 0.48 mmol, 97%) was obtained as colorless solid. M.p.=126-127° C.; 1HNMR (400 MHz, CD2Cl2): δ=7.49 (ddd, J=7.3, 1.6, 0.5 Hz, 2H), 7.33 (ddd, J=7.9, 7.7, 1.9 Hz, 2H), 6.95 (td, J=7.9, 1.0 Hz, 4H), 3.92 (s, 6H); 13C NMR (100 MHz, CD2Cl2): δ=160.3 (2×C), 133.7 (2×CH), 130.1 (2×CH), 120.8 (2×CH), 113.0 (2×C), 111.3 (2×CH), 90.1 (2×C), 56.2 (2×CH3); IR (film): v=3105, 3033, 2998, 2963, 2937, 2833, 1945, 1903, 1863, 1598, 1574, 1498, 1464, 1456, 1432, 1274, 1241, 1184, 1162, 1115, 1047, 1020, 937, 750 cm−1; MS (EI) m/z (%): 238 [M+] (100), 237 (32), 223 (23), 221 (15), 207 (10), 195 (5), 178 (8), 165 (14), 152 (9), 131 (19), 111 (6), 97 (3), 89 (3); HRMS (ESI): m/z: calculated for O16H14O2+Na: 261.0886; found: 261.0884.

[Compound]

Name

complex 23a

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][CH3:11].C[CH2:13][O:14][CH2:15][CH3:16].[C:17]1(C)[CH:22]=CC=C[CH:18]=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]#[C:10][C:11]1[CH:22]=[CH:17][CH:18]=[CH:16][C:15]=1[O:14][CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

146 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C=CC=C1)CCC

|

[Compound]

|

Name

|

complex 23a

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Three

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 2 h at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered over a short silica gel column (2 cm)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was purified by column chromatography (SiO2, hexane/EtOAc, 20:1)

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=CC=C1)C#CC1=C(C=CC=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.48 mmol | |

| AMOUNT: MASS | 115 mg | |

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |